![molecular formula C25H22N5NaO6S B1665125 Apalcillin sodium CAS No. 58795-03-2](/img/structure/B1665125.png)
Apalcillin sodium
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Overview
Description
Apalcillin Sodium is the sodium salt of a naphthydridine derivative of the broad spectrum, semisynthetic ampicillin with antibacterial activity. Apalcillin specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
Apalcillin sodium is an organic sodium salt. It contains an apalcillin(1-).
Scientific Research Applications
Antibacterial Activity
Apalcillin sodium, a naphthydridine derivative of the broad-spectrum, semisynthetic ampicillin, exhibits significant antibacterial activity. It binds to and inactivates penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting the cross-linkage of peptidoglycans. This process weakens the bacterial cell wall, leading to cell lysis (Definitions, 2020). In vitro studies have shown that Apalcillin effectively inhibits the growth of bacteria like Staphylococcus aureus, Proteus mirabilis, Escherichia coli, and Klebsiella pneumoniae. It has been used clinically to treat acute or chronic purulent otitis media, with good outcomes in most cases and minimal side effects when applied locally (Iwasawa, 2011).
Drug Stability and Quality Control
Research on Apalcillin sodium also encompasses its stability and quality control. Studies have assessed the stability of Apalcillin sodium solutions, finding that its antibacterial activity, color, and pH remain stable under certain storage conditions. This stability is crucial for ensuring the drug's efficacy and safety in clinical applications (Ng Ying Kin, Lal, & Thavundayil, 2001). Additionally, there are efforts in developing and validating assays for determining the potency of ampicillin sodium in pharmaceutical preparations, highlighting the importance of accurate and reliable methods for quality control in the pharmaceutical industry (Tótoli & Salgado, 2013).
properties
CAS RN |
58795-03-2 |
---|---|
Product Name |
Apalcillin sodium |
Molecular Formula |
C25H22N5NaO6S |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1/t15-,17-,19+,23-;/m1./s1 |
InChI Key |
DIGBQDMXLUJMHN-TVXOXULGSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |
Appearance |
Solid powder |
Other CAS RN |
58795-03-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
apacillin apalcillin apalcillin sodium apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer APCC antibiotic PC 904 PC-904 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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